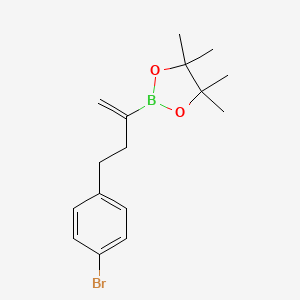
2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromophenyl group attached to a butenyl chain, which is further connected to a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromophenylbut-1-en-2-yl with a boronic ester. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromophenyl compound reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of a complex with the palladium catalyst. This complex then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the bromophenyl group.
4-Bromophenylboronic acid: Contains a bromophenyl group but does not have the dioxaborolane ring.
Tetramethyl-1,3,2-dioxaborolane: Lacks the bromophenyl and butenyl groups.
Uniqueness
2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromophenyl group and a dioxaborolane ring, which allows it to participate in a wide range of chemical reactions and applications that are not possible with simpler boronic acids or esters .
属性
分子式 |
C16H22BBrO2 |
|---|---|
分子量 |
337.1 g/mol |
IUPAC 名称 |
2-[4-(4-bromophenyl)but-1-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BBrO2/c1-12(6-7-13-8-10-14(18)11-9-13)17-19-15(2,3)16(4,5)20-17/h8-11H,1,6-7H2,2-5H3 |
InChI 键 |
WIXNMUIPOGBRMG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















